molecular formula C14H12N4 B13883129 4-(1-Phenyl-1H-1,2,3-triazol-5-yl)aniline CAS No. 1232431-71-8

4-(1-Phenyl-1H-1,2,3-triazol-5-yl)aniline

Cat. No.: B13883129
CAS No.: 1232431-71-8
M. Wt: 236.27 g/mol
InChI Key: NPUDTHKSWBIMPS-UHFFFAOYSA-N
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Description

4-(3-phenyltriazol-4-yl)aniline is an organic compound that features a triazole ring substituted with a phenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of phenylhydrazine with an appropriate alkyne to form the triazole ring, followed by nucleophilic substitution to introduce the aniline group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-phenyltriazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

4-(3-phenyltriazol-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-phenyltriazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the aniline group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-phenyltriazol-4-yl)aniline is unique due to the combination of the triazole and aniline functionalities, which confer distinct chemical and biological properties.

Properties

CAS No.

1232431-71-8

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

4-(3-phenyltriazol-4-yl)aniline

InChI

InChI=1S/C14H12N4/c15-12-8-6-11(7-9-12)14-10-16-17-18(14)13-4-2-1-3-5-13/h1-10H,15H2

InChI Key

NPUDTHKSWBIMPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)C3=CC=C(C=C3)N

Origin of Product

United States

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